molecular formula C10H13NO B1294933 Benzamide, 4-(1-methylethyl)- CAS No. 619-76-1

Benzamide, 4-(1-methylethyl)-

Cat. No. B1294933
CAS RN: 619-76-1
M. Wt: 163.22 g/mol
InChI Key: JFYDEFSWRWLDGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including “Benzamide, 4-(1-methylethyl)-”, is reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “Benzamide, 4-(1-methylethyl)-” contains a total of 25 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide (aromatic) .


Chemical Reactions Analysis

The reaction for the synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, and the use of ultrasonic irradiation as a green and powerful technology .


Physical And Chemical Properties Analysis

“Benzamide, 4-(1-methylethyl)-” has a molecular weight of 177.2 g/mol. It is soluble in polar solvents such as water, ethanol, and methanol, and insoluble in non-polar solvents such as hexane and chloroform.

Scientific Research Applications

Antioxidant Activity

Benzamides, including 4-(1-methylethyl)-benzamide, have been found to exhibit significant antioxidant activity . They have been synthesized and analyzed for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have been determined to have in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This makes them potential candidates for further research in the development of new antibacterial drugs .

Medical Applications

Benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have been used in the treatment of various conditions such as juvenile hyperactivity, cancer, hypercholesterolemia .

Industrial Applications

Benzamides are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Pesticidal Activity

A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L .

Fungicidal Activity

At 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi . Moreover, one compound exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

Solubility Properties

“Benzamide, 4-(1-methylethyl)-” is soluble in polar solvents such as water, ethanol, and methanol, and insoluble in non-polar solvents such as hexane and chloroform. This property makes it applicable in diverse fields of research and industries.

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute toxicity, Oral (Category 4), H302 and Germ cell mutagenicity (Category 2), H341 . It is harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

4-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYDEFSWRWLDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210934
Record name Benzamide, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-(1-methylethyl)-

CAS RN

619-76-1
Record name 4-(1-Methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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